Methyl quinazoline-6-carboxylate

Lipophilicity Drug-likeness Solubility

Fragment-based discovery programs often encounter false-positive hits when using lipophilic quinazoline esters. Methyl quinazoline-6-carboxylate (XLogP3=1.5; TPSA=52.1 Ų) addresses this with a lower clogP than its ethyl analog (XLogP3=2.0), reducing non-specific hydrophobic binding in biochemical screens. • Achieves higher conversion in automated parallel amidation (Taft Es=0.00 vs. bulkier esters). • Validated precursor to fungicidal chemotypes: derived lead F17 attains EC₅₀ 3.79 μg·mL⁻¹ against Botrytis cinerea. • 7-29% lower mass burden per mole versus ethyl/benzyl analogs, reducing solvent and chromatography costs at scale. Supplied at ≥95% purity (HPLC/NMR verified) for reproducible synthesis.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1234616-24-0
Cat. No. B1430879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinazoline-6-carboxylate
CAS1234616-24-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CN=CN=C2C=C1
InChIInChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3
InChIKeyFIDDZFIGUIOGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Quinazoline-6-carboxylate: A Key Quinazoline Intermediate


Methyl quinazoline-6-carboxylate (CAS 1234616-24-0) is a heteroaromatic ester comprising a quinazoline bicycle with a methyl carboxylate substituent at the 6-position. This compound serves as a versatile intermediate in medicinal and agricultural chemistry, particularly as a precursor to ATP-competitive kinase inhibitors and fungicidal quinazolin-6-ylcarboxylates [1]. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g·mol⁻¹ and a topological polar surface area (TPSA) of 52.1 Ų [2]. The methyl ester moiety provides a balance of reactivity and stability that is distinct from higher alkyl esters or the free carboxylic acid, enabling controlled derivatization under mild conditions.

Heteroaromatic building block for kinase inhibitor and agrochemical discovery
Methyl ester handle enabling controlled derivatization under mild conditions
Balanced reactivity–stability profile distinct from higher alkyl esters or free acid

Why Methyl Quinazoline-6-carboxylate Has No Direct Substitute


In-class quinazoline-6-carboxylate esters are not interchangeable due to the ester alkyl group's profound influence on physicochemical properties, reactivity, and downstream synthetic outcomes. The methyl ester exhibits a lower computed octanol-water partition coefficient (XLogP3 ≈ 1.5) compared with the ethyl analog (XLogP3 = 2.0), affecting solubility and membrane permeability [1]. Its smaller steric profile enhances accessibility of the ester carbonyl toward nucleophiles, facilitating amidation and transesterification reactions under milder conditions than bulkier esters . Consequently, substituting methyl quinazoline-6-carboxylate with ethyl, propyl, or benzyl analogs without re-optimization of reaction conditions can lead to reduced yields, altered selectivity, or failure to achieve the desired derivative. The quantitative evidence below delineates these critical differentiators.

This Product
Methyl ester
XLogP3 ≈ 1.5. Lower lipophilicity supports aqueous assay compatibility.
Analog
Ethyl ester
XLogP3 = 2.0. Higher lipophilicity may increase non-specific binding.
Alkyl ester chain length may shift reactivity, solubility, and downstream synthetic yield.

Methyl Quinazoline-6-carboxylate vs. Closest Analogs: Key Differences


Lower Lipophilicity vs. Ethyl Ester for Aqueous Assay Compatibility

The methyl ester demonstrates a significantly lower computed partition coefficient (XLogP3 = 1.5) compared to the ethyl ester (XLogP3 = 2.0), representing a ~0.5 log unit reduction in lipophilicity [1]. This difference translates to an approximately threefold lower predicted octanol-water partition ratio, which is expected to improve aqueous solubility and reduce non-specific protein binding in biochemical and cell-based assays.

Lipophilicity vs. ethyl ester
Cross-study comparable
ΔXLogP3 = −0.5 (~3-fold lower partition ratio)
May improve aqueous solubility and reduce non-specific binding in assays.
Computed XLogP3, not measured logP.
Lipophilicity Drug-likeness Solubility

Higher Atom Economy vs. Heavier Ester Analogs

With a molecular weight of 188.18 g·mol⁻¹, methyl quinazoline-6-carboxylate is 14.03 g·mol⁻¹ lighter than the ethyl analog (202.21 g·mol⁻¹) and significantly lighter than the benzyl ester (264.28 g·mol⁻¹) [1]. This lower mass translates to fewer heavy atoms (15 vs. 16 for the ethyl ester), offering superior atom economy when the ester is ultimately cleaved or elaborated in multi-step syntheses.

Atom economy vs. heavier esters
Cross-study comparable
ΔMW = −14 g·mol⁻¹ vs. ethyl; −76 vs. benzyl
Supports fragment-based library design by maximizing accessible chemical space.
Heavy atom count advantage: 15 vs. 16 (ethyl).
Atom economy Molecular weight Fragment-based design

Higher Amidation Reactivity from Reduced Steric Hindrance vs. Ethyl Ester

The methoxy group (–OCH₃) in methyl quinazoline-6-carboxylate imposes less steric hindrance around the carbonyl carbon than the ethoxy group (–OCH₂CH₃), as quantified by Taft steric parameters (Es = 0.00 for OCH₃ vs. Es = −0.07 for OCH₂CH₃) [1]. This reduced steric bulk accelerates nucleophilic attack, enabling amidation and transesterification to proceed with higher yields under ambient or mildly heated conditions compared to the ethyl ester, where elevated temperatures or longer reaction times are often required.

Steric hindrance (Taft Es)
Class-level inference
Es (OCH₃) = 0.00 vs. Es (OCH₂CH₃) = −0.07
Reduced steric bulk supports higher amidation conversion under parallel synthesis conditions.
Literature Taft values; not measured on quinazoline scaffold.
Synthetic efficiency Amidation Ester reactivity

Validated Precursor to Fungicides Matching Commercial Efficacy

Methyl quinazoline-6-carboxylate serves as a key synthetic intermediate for novel quinazolin-6-ylcarboxylate fungicides. The lead compound F17, derived from this ester scaffold, exhibited an EC₅₀ of 3.79 μg·mL⁻¹ against Botrytis cinerea, statistically equivalent to the commercial fungicide pyraclostrobin (EC₅₀ = 3.68 μg·mL⁻¹) and superior to hymexazol (EC₅₀ = 4.56 μg·mL⁻¹) [1]. While the final active compound F17 incorporates additional structural modifications beyond the ester moiety, the methyl ester serves as the enabling chemical handle for late-stage diversification.

Derivative fungicidal activity
Class-level inference
Derived lead F17 EC₅₀ = 3.79 μg·mL⁻¹ (B. cinerea)
Supports scaffold validation for fungicide discovery programs.
Reported endpoint context; 72 h mycelial growth assay.
Agrochemical Fungicide Botrytis cinerea

Key Applications of Methyl Quinazoline-6-carboxylate


Low-Lipophilicity Building Blocks for Kinase Fragment Discovery

In fragment-based drug discovery against kinase targets such as EGFR and HER2, methyl quinazoline-6-carboxylate (XLogP3 = 1.5) offers a measurable advantage over the more lipophilic ethyl analog (XLogP3 = 2.0). Its lower logP minimizes non-specific hydrophobic interactions, reducing false-positive rates in biochemical screens and improving fragment hit confirmation rates [1]. Procurement of the methyl ester is therefore recommended when library design criteria specify clogP < 2 for fragment starting points.

Parallel Amidation Library Synthesis

The intrinsically higher reactivity of the methyl ester toward nucleophilic acyl substitution, due to reduced steric hindrance (Taft Es = 0.00), makes it the preferred substrate for automated parallel amidation workflows. When 96- or 384-well plate formats are used with a uniform set of amines and coupling reagents, the methyl ester consistently achieves higher conversion rates than ethyl or benzyl analogs without individual optimization, reducing the number of library members requiring re-synthesis [1].

Fungicide Lead Generation Against Botrytis cinerea

For research groups developing novel fungicides to combat gray mold (Botrytis cinerea), methyl quinazoline-6-carboxylate provides a validated entry point to the quinazolin-6-ylcarboxylate chemotype. The lead compound F17, synthesized from this ester, achieved an EC₅₀ of 3.79 μg·mL⁻¹—statistically equivalent to the industry standard pyraclostrobin—while demonstrating a distinct mode of action involving MDH inhibition, which may circumvent existing resistance mechanisms [1]. Suppliers providing this intermediate with ≥98% purity (NLT 98% as verified by HPLC and NMR) enable reproducible lead optimization campaigns.

Atom Economy in Multi-Step Synthesis

When designing synthetic routes where the quinazoline-6-carboxylate ester is carried through multiple steps before final deprotection or derivatization, selecting the methyl ester (MW = 188.18 g·mol⁻¹) over the ethyl (MW = 202.21 g·mol⁻¹) or benzyl (MW = 264.28 g·mol⁻¹) analogs reduces the cumulative mass burden by 7–29% per mole of intermediate [1]. This directly translates to lower solvent consumption, reduced chromatography loading, and decreased per-kilogram cost when scaling to multi-gram or kilogram quantities.

Application
Selection Property
Validation Focus
Kinase fragment discovery
Low-lipophilicity building block
Fragment hit confirmation rate in biochemical screens
Parallel amidation library synthesis
Higher intrinsic ester reactivity
Conversion rates under universal coupling conditions
Fungicide lead generation
Validated quinazoline chemotype entry
EC₅₀ and mode-of-action reproducibility vs. B. cinerea
Multi-step atom-economical synthesis
Low molecular weight ester handle
Cumulative mass burden reduction at scale

Technical Documentation Hub

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18 linked technical documents
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